2-Acetylamino-5-mercapto-1,3,4-thiadiazole

Description

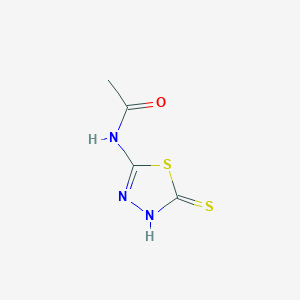

Structure

3D Structure

Properties

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSMAMSVZRCQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186535 | |

| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32873-56-6 | |

| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32873-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032873566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32873-56-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B8475348K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into the structural and electronic characteristics that govern its behavior in various environments, offering both reported data and established methodologies for its empirical determination. Key areas covered include its synthesis, solubility profile, acidity constant (pKa), tautomeric nature, and spectroscopic signature. Where experimental data for the title compound is not publicly available, this guide presents robust protocols and data from closely related analogs to provide a predictive framework for researchers. All methodologies are presented with a focus on reproducibility and self-validation, ensuring scientific integrity.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The incorporation of sulfur and nitrogen atoms within the five-membered ring imparts unique electronic characteristics, enabling diverse interactions with biological targets. This compound, a derivative of this important heterocyclic family, presents a compelling profile for further investigation in drug discovery programs. Its physicochemical properties are paramount to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and chemical modification.

Molecular Structure and Tautomerism

This compound possesses a core 1,3,4-thiadiazole ring substituted with an acetylamino group at the 2-position and a mercapto group at the 5-position. A critical aspect of its structure is the existence of thione-thiol tautomerism, a common feature for mercapto-substituted heterocyclic compounds.

Caption: Thione-thiol tautomerism of this compound.

While both forms may exist in equilibrium, studies on related 2-mercapto-1,3,4-thiadiazole derivatives suggest that the thione tautomer is generally the more stable and predominant form in both solid and solution phases. This preference is attributed to the greater thermodynamic stability of the C=S double bond within the ring system. For the purpose of this guide, the compound will be referred to by its common name, this compound, while acknowledging the likely predominance of the thione form.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the acetylation of its precursor, 2-amino-5-mercapto-1,3,4-thiadiazole.[2][3]

Synthesis of the Precursor: 2-Amino-5-mercapto-1,3,4-thiadiazole

The precursor can be synthesized from the cyclization of N,N'-bis(thiocarbamyl)hydrazine.[2]

Acetylation to Yield the Final Product

A common and effective method for the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole involves the use of acetic acid in the presence of polyphosphoric acid.[3]

Experimental Protocol:

-

Charge a glass reaction vessel equipped with a mechanical stirrer and a thermometer with polyphosphoric acid and acetic acid.

-

Heat the mixture to 100°C with continuous stirring.

-

Gradually add 2-amino-5-mercapto-1,3,4-thiadiazole to the heated mixture.

-

Increase the reaction temperature to 120°C and continue stirring for one hour.

-

After the reaction is complete, cool the mixture to 60°C.

-

Pour the cooled reaction mixture over ice to precipitate the product.

-

Filter the precipitate and air-dry to obtain this compound.[3]

Caption: Synthetic workflow for this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value/Observation | Source |

| Molecular Formula | C4H5N3OS2 | - |

| Molecular Weight | 175.23 g/mol | - |

| Appearance | White to Pale Yellow Solid | [4] |

| Melting Point | 208-210 °C (decomposes) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [4] |

| Predicted pKa | 5.31 ± 0.40 | [4] |

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. As indicated, this compound exhibits limited solubility in common organic solvents.

Recommended Protocol for Solubility Determination (Shake-Flask Method):

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Acidity Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH, which is crucial for understanding its behavior in biological systems. The predicted pKa of approximately 5.31 suggests that the thiol/thione group is weakly acidic.[4]

Recommended Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. Maintain a constant temperature and ionic strength.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies for this compound (in its predominant thione form) include:

-

N-H stretch: Around 3100-3300 cm⁻¹ (from the amide and thiadiazole ring)

-

C=O stretch (Amide I): Around 1650-1680 cm⁻¹

-

N-H bend (Amide II): Around 1520-1570 cm⁻¹

-

C=N stretch: Around 1600 cm⁻¹

-

C=S stretch (Thione): Around 1050-1250 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure.

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (around 2.0-2.5 ppm), a broad singlet for the amide N-H proton (which may be exchangeable with D₂O), and a signal for the N-H proton of the thiadiazole ring (in the thione form). The chemical shifts will be dependent on the solvent used.

-

¹³C NMR: Expected signals would include those for the acetyl methyl carbon, the amide carbonyl carbon, and the two distinct carbons of the thiadiazole ring.

Crystal Structure

To date, a publicly available single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structures of related 1,3,4-thiadiazole derivatives have been determined, providing valuable insights into the expected bond lengths, bond angles, and potential intermolecular interactions (such as hydrogen bonding) that would be present in the solid state of the title compound.[5]

General Methodology for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion techniques.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to reduce thermal vibrations).

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, determining the atomic positions, and the structural model is refined to obtain precise bond lengths, angles, and other crystallographic parameters.

Conclusion and Future Perspectives

This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has summarized its key physicochemical properties, providing both available data and robust methodologies for their determination. While some experimental data, particularly regarding solubility, pKa, and crystal structure, remain to be fully elucidated, the information and protocols presented herein offer a solid foundation for researchers. Further experimental investigation into these properties is highly encouraged to build a more complete understanding of this promising compound and to facilitate its rational design and development as a potential therapeutic agent.

References

- Turner, R. J., & Song, J. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. U.S. Patent No. 2,891,961. Washington, DC: U.S. Patent and Trademark Office.

- PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole. National Center for Biotechnology Information.

- Al-Omair, M. A. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Chemistry & Biology Interface, 14(2), 116-126.

- PrepChem. Preparation of 2-acetamido-5-mercapto-1,3,4-thiadiazole.

- Li, W. Y., Song, Y., Chen, H. B., & Yang, W. L. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Heterocyclic Communications, 20(1), 33-36.

- PubChem. ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid. National Center for Biotechnology Information.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole.

- Gospodinova, N., & Ivanova, B. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1938.

- Li, W. Y., Song, Y., Chen, H. B., & Yang, W. L. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.

- PubChem. N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide. National Center for Biotechnology Information.

- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution.

- Çakmak, A. S., & Akbaş, H. (2021). Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology 2021 (pp. 174-185). ISRES Publishing.

- Al-Jibouri, M. N. (2023). Chemical properties of thiadiazole compounds.

- Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 26(1), 1-8.

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole

This guide provides a comprehensive analysis of the crystal structure of 2-acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT), a molecule of significant interest in medicinal chemistry and drug development. By elucidating its three-dimensional architecture, we gain critical insights into its physicochemical properties, potential biological interactions, and opportunities for rational drug design. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound (AAMT)

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] this compound (AAMT), an acetylated derivative of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), is a key intermediate in the synthesis of various pharmacologically active compounds. The addition of the acetyl group significantly modifies the electronic and steric properties of the parent molecule, influencing its solubility, stability, and, most importantly, its interactions with biological targets.

Understanding the precise three-dimensional arrangement of atoms and the intermolecular forces that govern the crystal packing of AAMT is paramount. This knowledge allows for the prediction of its solid-state properties, such as polymorphism and solubility, and provides a foundational basis for structure-activity relationship (SAR) studies and the design of novel therapeutics.

Synthesis and Crystallization of AAMT

The synthesis of AAMT is typically achieved through the acetylation of its parent amine, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). While various acetylating agents can be employed, a common and effective method involves the use of acetic acid in the presence of a dehydrating agent like polyphosphoric acid.[2]

General Synthetic Protocol

A robust laboratory-scale synthesis can be performed as follows:

-

To a stirred mixture of polyphosphoric acid and acetic acid, heated to approximately 100°C, 2-amino-5-mercapto-1,3,4-thiadiazole is added portion-wise.

-

The reaction mixture is then heated to 120°C and stirred for an additional hour to ensure complete acetylation.

-

After cooling, the reaction mixture is poured over ice to precipitate the crude product.

-

The resulting precipitate is filtered, washed with cold water, and air-dried to yield this compound.[2]

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step that often requires empirical optimization. For AAMT, slow evaporation of a solution in a suitable solvent is a common technique. In the case of the analyzed structure, single crystals were successfully grown from a dimethyl sulfoxide (DMSO) solution, resulting in the formation of a disolvate.[2]

Experimental Insight: The choice of solvent is crucial not only for dissolving the compound but also for its potential incorporation into the crystal lattice. DMSO, being a polar aprotic solvent with strong hydrogen bond accepting capabilities, can effectively solvate AAMT and stabilize the crystal structure through specific intermolecular interactions, as will be discussed in the structural analysis.

Crystal Structure Analysis of AAMT Dimethyl Sulfoxide Disolvate

The crystal structure of this compound dimethyl sulfoxide disolvate was determined by single-crystal X-ray diffraction. The analysis reveals a well-defined molecular geometry and a fascinating network of intermolecular interactions that dictate the crystal packing.

Crystallographic Data

The key crystallographic parameters for the AAMT dimethyl sulfoxide disolvate are summarized in the table below.[2]

| Parameter | Value |

| Chemical Formula | C₄H₅N₃OS₂·2C₂H₆OS |

| Formula Weight | 331.49 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.090 (2) |

| b (Å) | 9.982 (3) |

| c (Å) | 11.513 (3) |

| α (°) | 100.872 (6) |

| β (°) | 96.827 (4) |

| γ (°) | 91.359 (4) |

| Volume (ų) | 793.6 (4) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor [F² > 2σ(F²)] | 0.039 |

| wR(F²) | 0.117 |

Molecular Geometry and Conformation

The AAMT molecule in the crystal structure is essentially planar. The dihedral angle between the 1,3,4-thiadiazole ring and the acetamide group is a mere 1.25(3)°, indicating a high degree of conjugation between these two moieties.[2] The 1,3,4-thiadiazole ring itself is planar, with a mean deviation of only 0.008 Å from the least-squares plane defined by its constituent atoms.[2]

The bond length of C3—N4 at 1.2952(23) Å is shorter than that of N4—C1 at 1.3365(22) Å, which is consistent with a greater double bond character for the C3=N4 bond.[2] This electronic distribution is a key feature of the 1,3,4-thiadiazole ring system.

Intermolecular Interactions and Crystal Packing

The crystal structure of the AAMT dimethyl sulfoxide disolvate is stabilized by a network of intermolecular hydrogen bonds. The primary interactions involve the AAMT molecule acting as a hydrogen bond donor and the oxygen atoms of the two DMSO solvent molecules acting as acceptors. Specifically, the amino proton of the acetamide group forms a strong N—H···O hydrogen bond with a DMSO molecule.[2]

This hydrogen bonding scheme is crucial for the stability of the crystal lattice and plays a defining role in the supramolecular architecture.

Caption: Intermolecular hydrogen bonding between AAMT and DMSO.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized, yet detailed, workflow for the determination of a small molecule crystal structure, such as that of AAMT.

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

-

Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of paratone oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer. A modern instrument, such as a Bruker SMART CCD area-detector diffractometer, is commonly used.[2]

-

Center the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).

-

Perform a unit cell determination to establish the crystal system and preliminary cell parameters.

-

Set up a data collection strategy to measure a complete and redundant set of diffraction data. This usually involves a series of omega and phi scans. Data is typically collected at a controlled temperature, for instance, 296 K.[2]

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for Lorentz and polarization effects. An absorption correction, such as a multi-scan method, is also applied.[2]

-

Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the structural model against the experimental data using full-matrix least-squares on F².

-

Locate and refine all non-hydrogen atoms anisotropically.

-

Position hydrogen atoms using a combination of independent and constrained refinement.[2]

-

The refinement is considered complete when the R-factors converge to low values (typically R1 < 0.05) and the residual electron density map is flat.

-

Caption: Single-crystal X-ray diffraction workflow.

Conclusion and Future Directions

The single-crystal X-ray analysis of this compound dimethyl sulfoxide disolvate provides definitive evidence of its molecular structure and the crucial role of hydrogen bonding in its crystal packing. The planarity of the molecule and the specific intermolecular interactions observed offer a solid foundation for computational modeling and the design of new derivatives with tailored properties.

Future work could involve the crystallization of AAMT in different solvents to explore potential polymorphism, which could have significant implications for its pharmaceutical development. Furthermore, co-crystallization with active pharmaceutical ingredients could be investigated as a strategy to enhance their physicochemical properties. The detailed structural information presented in this guide serves as an invaluable resource for scientists and researchers working to unlock the full therapeutic potential of the 1,3,4-thiadiazole class of compounds.

References

- Li, W.-Y., Song, Y., Chen, H.-B., & Yang, W.-L. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.

- PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole.

- Acta Crystallographica Section E: Structure Reports Online. (2011). N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide dimethyl sulfoxide disolvate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2874. [Link]

Sources

Spectral analysis of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole

An In-Depth Technical Guide to the Spectral Analysis of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (AAMT) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile 1,3,4-thiadiazole core, it serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including antimicrobial and anticancer drugs.[1][2][3] Its structure, featuring both a hydrogen bond donor (N-H) and acceptor (C=O, C=S, N=N), along with a potentially reactive mercapto group, makes it a valuable scaffold for drug design. The precise structural elucidation and purity assessment of AAMT are paramount for its application, necessitating a multi-faceted analytical approach.

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize AAMT. We will delve into the principles, experimental considerations, and detailed data interpretation for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). The focus will be on not just presenting the data, but on understanding how these spectral signatures arise from the molecule's unique structural features, particularly its inherent tautomerism.

Molecular Structure and Prototropic Tautomerism

A critical aspect of AAMT's chemistry, which profoundly influences its spectral properties, is prototropic tautomerism. The molecule does not exist as a single static structure but as an equilibrium mixture of tautomers. The primary equilibrium is the thiol-thione tautomerism involving the mercapto group and the thiadiazole ring.[4][5][6][7] Furthermore, the acetylamino group can exhibit amide-imidol tautomerism.

The thione form is generally considered the most stable tautomer in the solid state and in polar aprotic solvents like DMSO.[7] This stability is crucial for interpreting spectral data, as the dominant tautomer will dictate the observed signals.

Caption: Thiol-thione tautomerism in AAMT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of AAMT in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Expert Insight: The Choice of Solvent

The choice of solvent is critical due to its effect on tautomeric equilibrium and proton exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for AAMT. Its high polarity stabilizes the predominant thione tautomer, and its ability to form hydrogen bonds slows down the exchange rate of the N-H and S-H protons, making them observable in the ¹H NMR spectrum. In contrast, solvents like D₂O would lead to rapid exchange and loss of these signals.

¹H NMR Spectroscopy

Experimental Protocol:

-

Dissolve ~5-10 mg of AAMT in ~0.6 mL of DMSO-d₆.

-

Vortex the sample until the solid is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.

Data Interpretation and Expected Signals: The ¹H NMR spectrum of AAMT is expected to show three distinct signals corresponding to the major thione tautomer:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Acetyl Methyl (CH₃) | ~2.2 - 2.3 | Singlet | 3H | Protons on a methyl group adjacent to a carbonyl are deshielded and typically appear in this region. |

| Amide (NH) | ~12.0 - 13.0 | Broad Singlet | 1H | The amide proton is highly deshielded due to the electron-withdrawing effect of the carbonyl group and its position on the heterocyclic ring. Broadness is due to quadrupolar coupling with ¹⁴N and potential slow exchange.[8] |

| Thiol/Thione (SH/NH) | ~13.5 - 14.5 | Broad Singlet | 1H | In the dominant thione form, this signal corresponds to the N-H proton of the thiadiazole ring. It is significantly deshielded and often broad.[8] The absence of a clear S-H signal supports the thione structure. |

¹³C NMR Spectroscopy

Experimental Protocol: The same sample prepared for ¹H NMR can be used. ¹³C NMR experiments, such as a standard proton-decoupled broadband (BB) scan, will require a longer acquisition time.

Data Interpretation and Expected Signals: The ¹³C NMR spectrum provides insight into the carbon framework of AAMT.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |

| Acetyl Methyl (CH₃) | ~20 - 25 | Typical range for a methyl carbon attached to a carbonyl group. |

| Thiadiazole C2 (C-NHCOCH₃) | ~155 - 165 | This carbon is attached to two nitrogen atoms and the acetylamino group, placing it in a deshielded environment. Similar thiadiazole carbons appear in the 164-166 ppm range.[9][10] |

| Amide Carbonyl (C=O) | ~168 - 172 | The chemical shift is characteristic of an amide carbonyl carbon. |

| Thiadiazole C5 (C=S) | ~175 - 185 | The thione carbon (C=S) is highly deshielded and typically appears further downfield than a corresponding thiol carbon (C-S). Its presence is a strong indicator of the thione tautomer.[9] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups within the molecule, making it an excellent tool for rapid identification and confirmation of key structural features.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid AAMT powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Key Vibrational Bands: The FTIR spectrum provides a molecular fingerprint. For AAMT, the key is to identify vibrations that confirm the presence of the acetylamino group and the thione form of the thiadiazole ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Significance |

| N-H (Amide & Ring) | 3100 - 3300 | Stretching (ν) | A broad band in this region indicates N-H stretching, consistent with both the amide and the thiadiazole ring N-H in the thione form.[1] |

| S-H (Thiol) | ~(2550 - 2680) | Stretching (ν) | The absence or very weak intensity of a sharp peak in this region is a critical piece of evidence.[1] It strongly supports the predominance of the thione tautomer over the thiol form in the solid state. |

| C=O (Amide I) | 1670 - 1710 | Stretching (ν) | A strong, sharp absorption band confirming the presence of the amide carbonyl group.[1][8] |

| N-H (Amide II) | 1530 - 1570 | Bending (δ) | This band, arising from a combination of N-H bending and C-N stretching, is characteristic of secondary amides. |

| C=N (Thiadiazole) | 1600 - 1625 | Stretching (ν) | Corresponds to the endocyclic C=N bond within the thiadiazole ring.[1][11] |

| C=S (Thione) | 1050 - 1250 | Stretching (ν) | The presence of a band in this region, often coupled with other vibrations, is indicative of the thione functional group and further supports the dominant tautomeric form. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of AAMT and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Experimental Protocol (ESI-MS):

-

Prepare a dilute solution of AAMT (~10-100 µM) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation:

-

Molecular Ion: The molecular weight of AAMT (C₄H₅N₃OS₂) is 175.23 g/mol . In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 176.0.[12]

-

Fragmentation Pattern: High-resolution MS/MS can be used to fragment the parent ion and confirm the structure. The amide bond and the thiadiazole ring are likely points of fragmentation.

Caption: A plausible ESI-MS fragmentation pathway for AAMT.

Integrated Spectroscopic Analysis Workflow

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

- 7. researchgate.net [researchgate.net]

- 8. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 12. echemi.com [echemi.com]

Tautomerism in 2-Acetylamino-5-mercapto-1,3,4-thiadiazole: An In-depth Technical Guide

Abstract

2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT) is a heterocyclic compound of significant interest in medicinal chemistry and drug development, largely due to its versatile chemical scaffold and diverse biological activities.[1][2][3] A critical aspect of its chemistry, which dictates its reactivity, stability, and biological interactions, is the phenomenon of tautomerism. This guide provides a comprehensive technical exploration of the tautomeric equilibrium of AAMT, focusing on the interplay between its thione and thiol forms. We will delve into the structural nuances, spectroscopic evidence, and the influence of environmental factors such as solvent polarity. Furthermore, this document will furnish detailed experimental protocols for the synthesis, characterization, and tautomeric analysis of AAMT, offering valuable insights for researchers and professionals in the field.

Introduction: The Significance of Tautomerism in AAMT

Tautomers are structural isomers of a chemical compound that readily interconvert. In the case of this compound, the primary tautomeric relationship exists between the thione and thiol forms. This equilibrium is not merely an academic curiosity; it has profound implications for the molecule's behavior and function. The predominance of one tautomer over the other can significantly alter its hydrogen bonding capabilities, lipophilicity, and ability to coordinate with metal ions, all of which are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. Understanding and controlling this tautomeric balance is therefore a key consideration in the design and development of AAMT-based therapeutic agents.[4][5]

The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][6] The tautomeric state of substituents on this ring system plays a pivotal role in modulating these activities.

Structural Elucidation of AAMT Tautomers

The tautomeric equilibrium of AAMT involves the migration of a proton between the sulfur atom and a nitrogen atom of the thiadiazole ring. This results in two distinct isomers:

-

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen atom (N-H).

-

Thiol Form: Characterized by a sulfur-hydrogen bond (S-H) and a carbon-nitrogen double bond within the ring.

The relative stability of these tautomers is influenced by several factors, including intramolecular hydrogen bonding, aromaticity of the thiadiazole ring, and solvation effects.[4][7]

Visualizing the Tautomeric Equilibrium

The interplay between the thione and thiol forms of AAMT can be represented as a dynamic equilibrium.

Caption: Tautomeric equilibrium of this compound.

Experimental Evidence and Spectroscopic Analysis

The existence and relative populations of the thione and thiol tautomers can be investigated using a variety of spectroscopic techniques. Each method provides a unique window into the molecular structure and the dynamic equilibrium between the two forms.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer.

-

Thione Form: The presence of a C=S stretching vibration, typically observed in the range of 1050-1250 cm⁻¹, is a key indicator of the thione tautomer. Additionally, the N-H stretching vibration can be observed around 3100-3300 cm⁻¹.[8][9]

-

Thiol Form: The thiol tautomer is characterized by a weak S-H stretching band, usually appearing near 2550 cm⁻¹.[8][10]

The relative intensities of these characteristic bands can provide a qualitative assessment of the tautomeric equilibrium in the solid state or in a particular solvent.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information and can be used to quantify the ratio of tautomers in solution.

-

¹H NMR: The chemical shift of the mobile proton is a key diagnostic feature. In the thiol form, the S-H proton typically resonates at a different frequency compared to the N-H proton in the thione form. Solvent exchange studies using D₂O can help in the assignment of these labile protons.

-

¹³C NMR: The chemical shift of the carbon atom attached to the sulfur (C5) is significantly different in the two tautomers. In the thione form, this carbon exhibits a chemical shift characteristic of a thiocarbonyl carbon (C=S), which is typically downfield compared to the corresponding carbon in the thiol form.[13][14]

By integrating the signals corresponding to each tautomer, the equilibrium constant (KT) in a given solvent can be determined.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the influence of solvent on the tautomeric equilibrium. The two tautomers often exhibit distinct absorption maxima (λmax) due to differences in their electronic structures.[15][16][17]

-

Thione Form: Generally, the thione tautomer, being more polar, is stabilized in polar solvents.[18][19]

-

Thiol Form: The less polar thiol form may be favored in nonpolar solvents.[19]

Computational Studies

In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of the tautomers.[4][8] These calculations can predict optimized geometries, vibrational frequencies, and electronic properties, aiding in the interpretation of spectroscopic data.[5][10]

Factors Influencing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not static and can be influenced by several environmental factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents tend to stabilize the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding.[18][21][22] In contrast, nonpolar solvents may favor the less polar thiol form.[13][19] This solvent-dependent tautomerism is a critical consideration in drug formulation and delivery.[16]

pH

The pH of the medium can also influence the tautomeric equilibrium, particularly in aqueous solutions. Deprotonation or protonation of the molecule can favor one tautomeric form over the other.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of AAMT involves the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole.[23][24]

Materials:

-

2-Amino-5-mercapto-1,3,4-thiadiazole

-

Acetic acid

-

Polyphosphoric acid

-

Ice

-

Glass reaction vessel with mechanical stirrer and thermometer

Procedure:

-

Charge the reaction vessel with polyphosphoric acid and acetic acid.

-

Heat the mixture to 100°C with stirring.

-

Gradually add 2-amino-5-mercapto-1,3,4-thiadiazole to the heated mixture.

-

Increase the temperature to 120°C and continue stirring for one hour.[23]

-

Cool the reaction mixture to 60°C and pour it over ice.

-

A precipitate of this compound will form.

-

Filter the precipitate and air dry it.[23]

Spectroscopic Characterization Workflow

A systematic approach is essential for the comprehensive spectroscopic analysis of AAMT tautomerism.

Caption: Workflow for the spectroscopic analysis of AAMT tautomerism.

Applications in Drug Development

The ability of AAMT to exist in different tautomeric forms is directly relevant to its application in drug development. The specific tautomer present can influence:

-

Receptor Binding: The hydrogen bonding pattern and overall shape of the molecule, which are tautomer-dependent, can affect its binding affinity and selectivity for a biological target.

-

Solubility and Permeability: The polarity differences between the thione and thiol forms can impact the solubility of the compound in physiological fluids and its ability to cross biological membranes.

-

Metabolic Stability: The chemical reactivity of the tautomers may differ, leading to different metabolic pathways and rates of clearance.

By understanding the factors that govern the tautomeric equilibrium, medicinal chemists can design and synthesize AAMT derivatives with optimized properties for therapeutic applications.[2][25]

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical and biological properties. A thorough understanding of the thione-thiol equilibrium, facilitated by a combination of spectroscopic techniques and computational analysis, is essential for the rational design of AAMT-based compounds in drug discovery and development. This guide has provided a comprehensive overview of the key concepts, experimental methodologies, and practical considerations for researchers and scientists working in this exciting field.

References

- PrepChem.com. Preparation of 2-acetamido-5-mercapto-1,3,4-thiadiazole.

- Abbondanzo, J. A., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1485-1492.

- Li, W.-Y., et al. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Chemistry of Heterocyclic Compounds, 50(1), 34-41.

- American Cyanamid Company. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. U.S. Patent 2,891,961.

- Figeys, H. P., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1485-1492.

- Shcherbatykh, T. V., et al. (2022). Determination of low molecular thiols and protein sulfhydryl groups using heterocyclic disulfides. Molecules, 27(15), 4987.

- Slideshare. (2016). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.

- Yoosefian, M., & Naserian, S. (2013). Solvent effects on tautomerism equilibria in 2-amino-1,3,4-thiadiazole. Iranian Physical Chemistry Conference.

- Química Orgánica. (n.d.). Tautomerism in aromatic heterocycles.

- Lupaşcu, F. G., et al. (2012). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Revista de Chimie, 63(1), 69-73.

- Ivanova, B. B. (2021). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. Molecules, 26(19), 5821.

- Mack, J., & Stillman, M. J. (2001). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 66(13), 4536-4543.

- Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 21(1), 98-104.

- El-Sayed, Y. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468.

- Kumar, R., et al. (2017). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. RSC advances, 7(51), 32069-32087.

- Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2534-2539.

- Sharma, S., & Kumar, P. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(7), 1954.

- Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180.

- Kaczor, A. A., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(7), 1402-1411.

- Sharma, A., et al. (2021). Evidence of IR-Induced Chemistry in a Neat Solid: Tautomerization of Thiotropolone by Thermal, Electronic, and Vibrational Excitations. The Journal of Physical Chemistry A, 125(30), 6564-6573.

- da Silva, J. P., et al. (2016). Spectroscopic Studies on the Interaction of Metallic Ions with an Imidazolyl-Phenolic System. Journal of the Brazilian Chemical Society, 27, 1859-1866.

- Sałdyka, M., & Mielke, Z. (2021). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 23(19), 11469-11480.

- Gürsoy, A., & Ilhan, N. (1995). Tautomerism of 2, 5-Dimercapto-1, 3, 4-thiadiazole and Synthesis of Thiadiazoloacridines. Archiv der Pharmazie, 328(6), 559-563.

- Masoumi, H., et al. (2021). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. RSC advances, 11(32), 19783-19790.

- Kaczor, A. A., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(7), 1402-1411.

- Masoumi, H., et al. (2021). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: An efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives. RSC advances, 11(32), 19783-19790.

- Masoumi, H., et al. (2021). Supporting Information: Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. Bu-Ali Sina University.

- Adams, D. M., & Cornell, J. B. (1967). Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 884-889.

- El-Sayed, Y. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468.

- Li, W.-Y., et al. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Chemistry of Heterocyclic Compounds, 50(1), 34-41.

- Pop, F., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 2008.

- Al-Adilee, K. J., & Al-Jebori, A. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Pharmaceutical Negative Results, 452-459.

- Lupaşcu, F. G., et al. (2012). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Revista de Chimie, 63(1), 69-73.

- Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 21(1), 98-104.

- Li, X., et al. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2, 3-dihydro-1, 3, 4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13) C solid-state NMR. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 8), 784-789.

- Gökce, H., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180.

Sources

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 8. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. researchgate.net [researchgate.net]

- 21. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. prepchem.com [prepchem.com]

- 24. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 25. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

An In-Depth Technical Guide to the Biological Activity Screening of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole Derivatives

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and biological activity screening of 2-acetylamino-5-mercapto-1,3,4-thiadiazole derivatives. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological potential. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This is often attributed to the unique electronic structure and physicochemical properties of the thiadiazole ring, which can modulate enzyme function and interact with various biological receptors.[1]

This document will delve into the synthetic pathways for these compounds and provide detailed, field-proven protocols for screening their biological activities. The emphasis is on the causality behind experimental choices to ensure technical accuracy and trustworthiness in the results.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of 1,3,4-thiadiazole, containing two nitrogen atoms and one sulfur atom, is a versatile scaffold in medicinal chemistry. Its mesoionic character allows compounds containing this ring to readily cross cellular membranes and interact with biological targets.[2][6] This property, combined with the ring's metabolic stability and favorable lipophilicity, enhances the drug-likeness and bioavailability of its derivatives.[1] The 2,5-disubstituted 1,3,4-thiadiazole derivatives, in particular, have garnered significant attention for their broad range of pharmacological activities.

Synthesis of this compound and Its Derivatives

The parent compound, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), serves as a crucial intermediate for the synthesis of a diverse library of derivatives.[7][8] The synthesis of AMT itself is well-established and can be achieved through the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[9]

A common synthetic route to obtain this compound involves the acetylation of AMT. This can be achieved by reacting AMT with acetic acid in the presence of a dehydrating agent like polyphosphoric acid.[10]

General Synthetic Protocol for this compound:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, charge polyphosphoric acid and acetic acid.

-

Heating: Heat the mixture to 100°C with continuous stirring.

-

Addition of Reactant: Gradually add 2-amino-5-mercapto-1,3,4-thiadiazole to the heated mixture.

-

Reaction Continuation: Continue stirring for an additional hour at a temperature of 120°C.

-

Quenching: Cool the reaction mixture to 60°C and carefully pour it over ice.

-

Precipitation and Isolation: A precipitate will form. Filter the solid and air-dry it to obtain the desired product, this compound.[10]

Further derivatization can be achieved by reacting the thiol group of this compound with various electrophiles to introduce diverse functionalities, leading to a library of compounds for biological screening.

Biological Activity Screening: A Multifaceted Approach

A comprehensive screening of this compound derivatives involves evaluating their potential against a range of biological targets. The most commonly investigated activities for this class of compounds are antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 1,3,4-Thiadiazole derivatives have shown considerable promise in this area.[1][11][12][13]

The thiadiazole nucleus is a key pharmacophore in several clinically used antimicrobial drugs.[14] The planar five-membered ring can act as a hydrogen bond acceptor, facilitating interactions with microbial enzymes and disrupting essential biochemical pathways.[11]

Caption: General workflow for antimicrobial activity screening.

This method provides a preliminary qualitative assessment of the antimicrobial activity.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria; Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria; and fungal strains like Candida albicans).[12][13]

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

-

Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin, ampicillin) or antifungal (e.g., amphotericin B) as a positive control.[12][13]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |

| Derivative 1 | 100 | 18 | 15 | 12 |

| Derivative 2 | 100 | 22 | 19 | 16 |

| Ciprofloxacin | 10 | 25 | 28 | - |

| Amphotericin B | 10 | - | - | 20 |

| DMSO | - | 0 | 0 | 0 |

Anticancer Activity Screening

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research.[15] Thiadiazole derivatives have shown significant potential as anticancer agents through various mechanisms of action.[2][6][16]

The thiadiazole scaffold is present in several compounds that have entered clinical trials for cancer treatment.[2] These derivatives can induce apoptosis, inhibit key enzymes involved in cell proliferation like kinases, or act as topoisomerase inhibitors.[16]

Caption: General workflow for anticancer activity screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) into a 96-well plate at a suitable density and allow them to adhere overnight.[15][16]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[17]

| Compound | Cancer Cell Line | IC50 (µM) after 48h |

| Derivative 3 | MCF-7 | 15.2 |

| Derivative 4 | MCF-7 | 8.7 |

| Doxorubicin (Standard) | MCF-7 | 0.9 |

| Derivative 3 | HT-29 | 21.5 |

| Derivative 4 | HT-29 | 12.3 |

| 5-Fluorouracil (Standard) | HT-29 | 5.4 |

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents with fewer side effects than current therapies is an ongoing effort.[18] Thiadiazole derivatives have shown potential as anti-inflammatory agents, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[3][19]

Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes. The structural features of 1,3,4-thiadiazole derivatives allow them to bind to the active sites of these enzymes, thereby blocking the production of pro-inflammatory prostaglandins.[19]

Caption: General workflow for anti-inflammatory activity screening.

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[3][18]

-

Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., diclofenac or ibuprofen), and test groups for each derivative at a specific dose.[18][20]

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Control (Vehicle) | - | 0.85 ± 0.05 | - |

| Derivative 5 | 50 | 0.42 ± 0.03 | 50.6 |

| Derivative 6 | 50 | 0.35 ± 0.04 | 58.8 |

| Diclofenac | 10 | 0.30 ± 0.02 | 64.7 |

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of new therapeutic agents. The synthetic accessibility and the diverse range of biological activities make these compounds an attractive area for further research. This guide provides a foundational framework for the systematic screening of these derivatives. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most potent compounds to optimize their structure for improved efficacy and reduced toxicity.

References

- Molecular docking studies have been performed to assess the antimicrobial potential of three 1,3,4-thiadiazole derivatives containing azulene rings. The simulations were conducted on Mycobacterium tuberculosis DNA gyrase, Staphylococcus aureus DNA gyrase, and Escherichia coli DNA adenine methylase. ()

- The 1,3,4-thiadiazole core has attracted significant attention due to its unique electronic structure, physicochemical properties, and wide-ranging pharmacological potential.

- Thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry. Mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membrane and interact strongly with biological targets. ()

- In vitro antimicrobial screening of compounds 4, 7, 8 and 9 prepared in this study was carried out using cultures of four fungal strains, including Aspergillus fumigatus (RCMB 002003) (AF), P. italicum (RCMB 005003, PI), Geotrichum candidum (RB052006, GC), and Candida albicans (RCMB 005002, CA) as well as four bacteria species, namely, Gram positive bacteria, Staphylococcus aureus (RCMB 000106, SA) and Bacillus subtilis (RCMB 000107, BS), Gram negative bacteria, Pseudomonas aeruginosa (RCMB 000102, PA) and Escherichia coli (RCMB 000103, EC). ()

- All the derivatives were used for screening their antimicrobial activities against Bacillus subtilis, Bacillus pumilus, E coli and Pseudomonas aureginosa by disc diffusion method using ciprofloxacin as a standard. ()

- To evaluate the in vitro antiproliferative activity of the triazolo[3,4-b]thiadiazole derivatives, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was assessed. ()

- Siddhant V. Kokate, S. Patil. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. ECSOC-25. Published in ECSOC-25 15 November 2021. ()

- The present study aimed to synthesize 2, 5 substituted 1,3,4 thiadiazole nucleus and evaluates its anti-inflammatory property using cell lines and membrane stabilization methodalong with in vivo models. ()

- 1,3,4-thiadiazole derivatives were prepared by different synthetic nitrobenzene and tested for their anticancer activity.

- Wen-You Li, Yong Song, Hong-Bo Chen and Wen-Long Yang. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Heterocycl. Commun. 2014; 20(1): 33–36. ()

- In order to synthesize new anti-inflammatory and analgesic compounds with a safer profile of side effects, a series of 2,6-diaryl-imidazo[2,1-b][2][11][12]thiadiazole derivatives 5a–l were synthesized and evaluated in vivo for their anti-inflammatory and analgesic activities in carrageenan-induced r

- Byran Gowramma, Gomathy Subramanian, Rajagopal Kalirajan and Palaniswamy Dhanabal. Synthesis & anti-inflammatory screening of some novel 2-azetidinones/4-thiazolidinones bearing 1,3,4-thiadiazole nucleus. J S S University, India. ()

- A series of 2,6-diaryl-imidazo[2,1-b][2][11][12]thiadiazole derivatives 5a−l were synthesized and evaluated in vivo for their anti-inflammatory and analgesic activities. Molecular docking studies were carried out to investigate the theoretical bond interactions between the compounds and target, the cyclooxygenases (COX-1/COX-2). ()

- Vincent A. Obakachi, Babita Kushwaha, Narva Deshwar Kushwaha, Sithabile Mokoena, Ab Majeed Ganai, Tabasum Khan Pathan, Werner E. van Zylb & Rajshekhar Karpoormath. Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry. 2021; 42(6). ()

- The anticancer effects of the produced triazolo (3,4-b)(1,3,4)

- Polyphosphoric acid (190 grams) and acetic acid (406 grams) were charged into a glass reaction vessel fitted with a mechanical stirrer and thermometer and heated, with stirring, to 100° C. To this heated, stirred mixture was then added 2-amino-5-mercapto-1,3,4-thiadiazole (250 grams). Stirring was continued for an additional hour at a temperature of 120° C. The reaction mixture was then cooled to 60° C. and poured over ice. ()

- Husam A. Ameen, Ahlam J. Qasir. Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. 2017; 21(1). ()

- In this work, thiadiazole derivatives were prepared by taking advantage of active sites in (2-amino-5- mercapto-1, 3, 4-thiadiazole) as a starting material base. The main heterocyclic compounds (1, 3, 4- thiadiazole, oxazole) etc, 2-amino-5-mercapto-1,3,4-thiadiazole compound (1)

- 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) was used to synthesize 24 new compounds. The structures were confirmed by 1H NMR and 13C NMR. ()

- Nitrogen heterocycles are of a special interest because they constitute an important class of natural and non natural products, many of which exhibit useful biological activities.Among these nitrogen heterocycles are 1, 3, 4-thiadiazole containing compounds.

- 1,3,4-thiadiazole derivatives are known as compounds having significant and diverse biological activities such as antimicrobial[12], anti-Alzheimer agents[13], anticancer agents[16], antimycobacterial agents[21], antitubercular[3], kinesin inhibitors[15] etc. The 1,3,4-thiadiazole ring is also found in several medicines such as acetazolamide, methazolamide, cefazolin, cefazedone, sulfamethizole or megazol[8,10-12]. ()

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. tandfonline.com [tandfonline.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. media.neliti.com [media.neliti.com]

- 14. chemmethod.com [chemmethod.com]

- 15. longdom.org [longdom.org]

- 16. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. amhsr.org [amhsr.org]

- 18. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

The Fulcrum of Discovery: 2-Acetylamino-5-mercapto-1,3,4-thiadiazole as a Pivotal Intermediate in Synthetic Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate tapestry of synthetic organic chemistry, certain molecules emerge as unassuming yet indispensable linchpins, unlocking pathways to a vast array of complex structures. 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AAMT) is one such pivotal intermediate. Its unique structural features—a reactive thiol group, an acetylated amine, and a thiadiazole core—render it a versatile building block in the synthesis of a multitude of biologically active compounds. This guide provides an in-depth exploration of the synthesis, properties, and extensive applications of AAMT, offering both theoretical insights and practical, field-proven protocols to empower researchers in their synthetic endeavors.

The Genesis of a Versatile Intermediate: Synthesis of this compound

The primary and most efficient route to this compound commences with its precursor, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). The acetylation of the amino group is a critical step, enhancing the molecule's utility in subsequent transformations.

Mechanistic Insight: The Acetylation of 2-Amino-5-mercapto-1,3,4-thiadiazole

The acetylation of AMT is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine in AMT acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the acetylated product, AAMT, and a leaving group. The use of a dehydrating agent like polyphosphoric acid can facilitate the reaction by activating the acetylating agent and removing water, thereby driving the equilibrium towards the product.

Caption: Synthesis of Acetazolamide from AAMT.

Mechanistic Considerations

-

Oxidative Chlorination: The thiol group of AAMT is oxidized and chlorinated, typically using chlorine gas in an aqueous medium, to form the highly reactive sulfonyl chloride intermediate. The exact mechanism is complex but involves the formation of sulfenyl chloride, which is then further oxidized and chlorinated.

-

Amidation: The sulfonyl chloride is a potent electrophile. The introduction of ammonia results in a nucleophilic attack by the ammonia on the sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide group of Acetazolamide.

Experimental Protocol: Synthesis of Acetazolamide from AAMT

This protocol provides a general framework for the laboratory-scale synthesis of Acetazolamide.

Step 1: Oxidative Chlorination

-

Suspend this compound in an aqueous solution.

-

Bubble chlorine gas through the suspension while maintaining a controlled temperature (typically low to moderate).

-

Monitor the reaction until the starting material is consumed (e.g., by TLC).

-

Isolate the 2-acetylamino-1,3,4-thiadiazole-5-sulfonyl chloride intermediate by filtration.

Step 2: Amidation

-

Carefully add the sulfonyl chloride intermediate to a solution of aqueous ammonia.

-

Stir the reaction mixture, allowing the amidation to proceed.

-

The product, Acetazolamide, will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry to obtain the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) | C₂H₃N₃S₂ | 133.20 | 234 (dec.) |

| This compound (AAMT) | C₄H₅N₃OS₂ | 175.23 | >290 [1] |

| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | 258-260 |

Expanding the Synthetic Horizon: Broader Applications of AAMT

While the synthesis of Acetazolamide is a prominent application, the reactivity of AAMT extends to the creation of a diverse range of heterocyclic compounds with significant therapeutic potential. The thiol group is a key handle for introducing various substituents through alkylation, while the acetylamino group can be further modified or hydrolyzed to the primary amine, which can then be used to form Schiff bases or other nitrogen-containing heterocycles.

S-Alkylation Reactions

The thiol group of AAMT can be readily deprotonated with a mild base to form a thiolate anion, which is a potent nucleophile. This nucleophile can then react with a variety of electrophiles, such as alkyl halides, to form thioether derivatives. These S-substituted derivatives are valuable intermediates for further functionalization.

Caption: General Scheme for S-Alkylation of AAMT.

Synthesis of Schiff Bases and Other Heterocycles